

Application Notes and Protocols: BP Light 550 Carboxylic Acid for Flow Cytometry

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Compound of Interest		
Compound Name:	BP Light 550 carboxylic acid	
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These application notes provide a comprehensive guide for utilizing **BP Light 550 carboxylic acid** in flow cytometry experiments. This document outlines the dye's properties, a detailed protocol for antibody conjugation, and subsequent protocols for both cell surface and intracellular staining.

Introduction to BP Light 550 Carboxylic Acid

BP Light 550 is a bright, photostable fluorescent dye with a vibrant orange-to-red emission, making it an excellent choice for flow cytometry applications. It is spectrally comparable to other popular dyes such as DyLight 550, Alexa Fluor[™] 555, and Cy3[™]. A key feature of BP Light 550 is its high water solubility, which allows for a higher dye-to-protein ratio during conjugation without the risk of precipitation[1].

The "carboxylic acid" functional group on this dye is not intended for direct cell staining. Instead, it serves as a reactive handle for covalent conjugation to primary amines on proteins, such as antibodies, through a process called amidation. This allows for the creation of fluorescently labeled antibodies that can then be used to specifically target and identify cellular markers in flow cytometry.

Data Presentation: Properties of BP Light 550



For effective experimental design, it is crucial to understand the spectral properties of BP Light 550.

Property	Value
Excitation Maximum (Ex)	~550 nm
Emission Maximum (Em)	~575 nm
Common Laser Line	532 nm or 561 nm
Spectrally Similar Dyes	DyLight 550, Alexa Fluor™ 555, TRITC, Cy3™

Experimental Protocols Antibody Conjugation with BP Light 550 Carboxylic Acid

This protocol details the two-step process of activating the carboxylic acid group of the dye and then conjugating it to a primary antibody. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable amine-reactive intermediate[2].

Materials:

- BP Light 550 carboxylic acid
- Primary antibody (free of amine-containing buffers like Tris)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Desalting column
- Anhydrous Dimethylsulfoxide (DMSO)

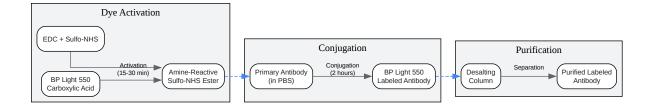


Procedure:

- Antibody Preparation:
 - Dialyze the antibody against the Conjugation Buffer to remove any interfering substances.
 - Adjust the antibody concentration to 1-2 mg/mL.
- Dye Activation:
 - Dissolve BP Light 550 carboxylic acid in anhydrous DMSO to a stock concentration of 10 mg/mL.
 - In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. These solutions should be made fresh.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dissolved BP Light 550 carboxylic acid[2].
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation:
 - Add the activated dye solution to the prepared antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 to 20:1 is recommended.
 - Incubate the reaction for 2 hours at room temperature, protected from light.
- Purification:
 - Separate the conjugated antibody from the unconjugated dye using a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody.
- Characterization:



 Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for the dye).



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Workflow for conjugating **BP Light 550 carboxylic acid** to a primary antibody.

Cell Surface Staining Protocol

This protocol describes the use of the BP Light 550-conjugated antibody for staining cell surface antigens.

Materials:

- BP Light 550-conjugated primary antibody
- Cell suspension (e.g., PBMCs, cultured cells)
- Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample (e.g., whole blood, tissue)[3].

Methodological & Application





• Adjust the cell concentration to 1 x 10^6 cells/mL in cold Staining Buffer[4].

Staining:

- Aliquot 100 μ L of the cell suspension into flow cytometry tubes (1 x 10^5 to 1 x 10^6 cells per tube)[4].
- Add the optimal dilution of the BP Light 550-conjugated antibody to each tube. This should be determined by titration.
- Vortex gently and incubate for 20-30 minutes at 4°C, protected from light[5].

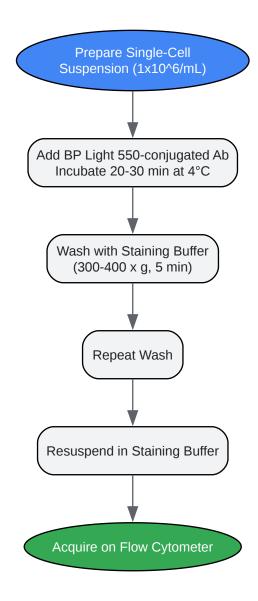
· Washing:

- Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C[4].
- o Discard the supernatant.
- Repeat the wash step.

· Acquisition:

- Resuspend the cell pellet in 200-500 μL of cold Staining Buffer.
- Acquire the samples on a flow cytometer equipped with a laser that excites at or near 550 nm (e.g., 532 nm or 561 nm).





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Experimental workflow for cell surface staining with a fluorescently labeled antibody.

Intracellular Staining Protocol

For detecting intracellular antigens, cells must be fixed and permeabilized to allow the antibody to enter the cell[6].

Materials:

- BP Light 550-conjugated primary antibody
- · Cell suspension

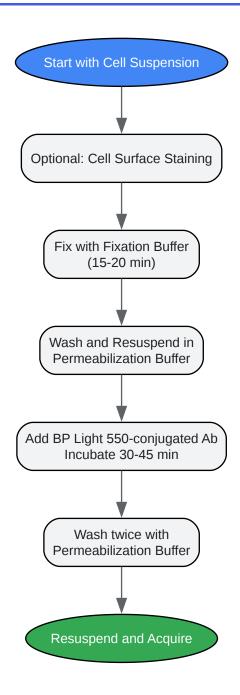


- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)
- Staining Buffer

Procedure:

- Cell Surface Staining (Optional):
 - If also staining for surface markers, perform the cell surface staining protocol as described above before fixation.
- · Fixation:
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 100 μL of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.
- Permeabilization and Staining:
 - Wash the cells twice with Permeabilization Buffer.
 - \circ Resuspend the cells in 100 μ L of Permeabilization Buffer containing the optimal dilution of the BP Light 550-conjugated antibody.
 - Incubate for 30-45 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells twice with Permeabilization Buffer.
- Acquisition:
 - Resuspend the cell pellet in 200-500 μL of Staining Buffer.
 - Acquire the samples on a flow cytometer.





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Workflow for intracellular staining following cell fixation and permeabilization.

Concluding Remarks

BP Light 550 carboxylic acid is a versatile tool for creating custom fluorescent probes for flow cytometry. By following the detailed protocols for antibody conjugation and subsequent cell staining, researchers can effectively incorporate this bright and stable fluorophore into their



multicolor flow cytometry panels for robust and reproducible results. Always remember to optimize antibody concentrations and perform necessary controls for each experiment.

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